

Advanced Spectroscopic Profiling: IR Analysis of 4-(Butylsulfanyl)phenylmethanone

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Compound of Interest

Compound Name: [4-(Butylsulfanyl)phenyl]
(phenyl)methanone

CAS No.: 73242-21-4

Cat. No.: B15082162

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CAS No: 73242-21-4 Synonyms: 4-(Butylthio)benzophenone, methanone Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of the infrared (IR) spectrum of 4-(Butylsulfanyl)phenylmethanone, a specialized benzophenone derivative used primarily as a photoinitiator and intermediate in organic synthesis. Unlike standard benzophenone, the incorporation of a 4-butylsulfanyl (butylthio) group introduces distinct aliphatic and heteroatom vibrational modes that are critical for quality control (QC) and structural verification.

This document compares the spectral "fingerprint" of this molecule against its primary structural analogs—Benzophenone (the parent scaffold) and 4-(Methylthio)benzophenone—to provide researchers with a robust protocol for positive identification.

Methodology & Sampling Protocols

To ensure reproducible data, the following sampling protocols are recommended based on the physicochemical properties of the butyl-substituted derivative (likely a viscous oil or low-melting solid due to the flexible butyl chain disrupting crystal packing).

Sample Preparation

Technique	Protocol	Applicability
ATR-FTIR (Preferred)	Apply neat sample to a Diamond or ZnSe crystal. Ensure full contact by applying pressure.	Best for oils/liquids/pastes. Rapid, non-destructive.
Transmission (KBr)	Mix 1-2 mg of sample with 200 mg KBr; press into a pellet.	Best for solids if higher resolution of weak bands (C-S) is required.
Solution Cell	Dissolve in CCl ₄ or CS ₂ (0.1 mm path length).	Used only if precise quantitative analysis of extinction coefficients is needed.

Instrumental Parameters

- Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for fingerprinting).
- Scans: 32–64 scans to improve Signal-to-Noise (S/N) ratio.
- Detector: DTGS (Standard) or MCT (High sensitivity for trace analysis).

Spectral Analysis: The Core Profile

The IR spectrum of 4-(Butylsulfanyl)phenylmethanone is defined by the interplay between the aromatic benzophenone core and the electron-donating sulfide chain.

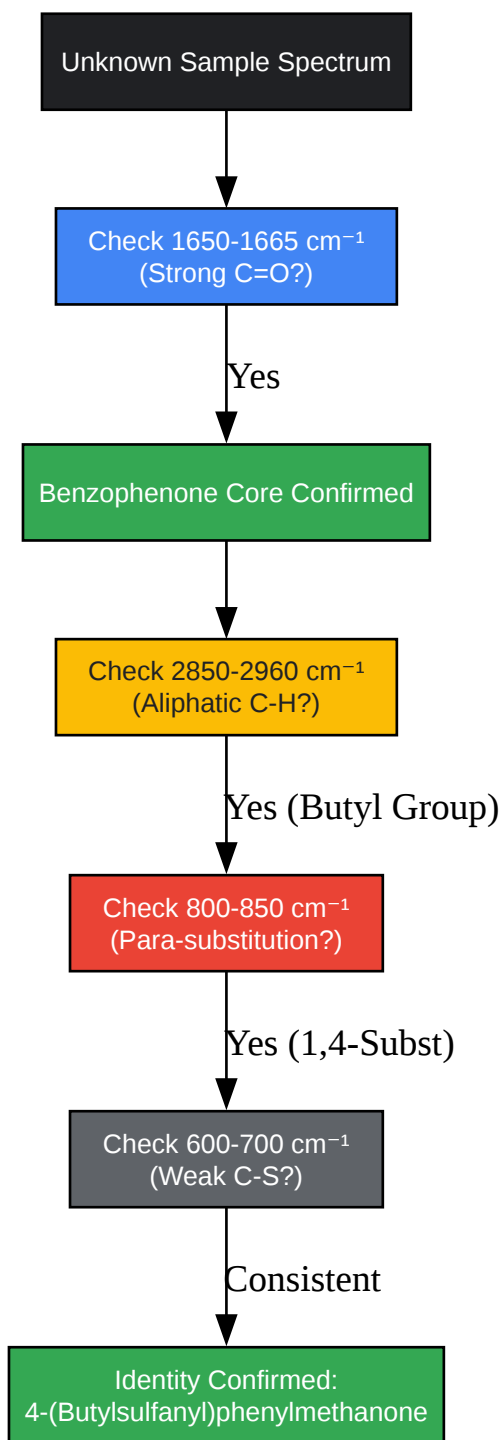
Functional Group Assignments

The following table details the critical diagnostic bands.

Frequency Region (cm ⁻¹)	Functional Group	Vibrational Mode	Diagnostic Value
3050 – 3100	Aromatic Ring	C-H Stretching ()	Common to all benzophenones.
2850 – 2960	Butyl Chain	C-H Stretching ()	High. Distinguishes from unsubstituted Benzophenone.
1650 – 1665	Ketone	C=O Stretching	Critical. Conjugation with two aromatic rings lowers frequency (vs. 1715 cm ⁻¹ standard).
1580 – 1600	Aromatic Ring	C=C Ring Stretching	Confirms aromaticity.
1460, 1375	Butyl Chain	CH ₂ / CH ₃ Bending	Confirms alkyl chain presence.
1000 – 1300	C-CO-C	C-C Stretching/Bending	Skeletal vibrations of the ketone bridge.
800 – 850	Para-Substitution	C-H Out-of-Plane (oop)	High. Indicates 1,4-substitution on one ring.
690 – 710	Mono-Substitution	C-H Out-of-Plane (oop)	Indicates the unsubstituted phenyl ring.
600 – 700	Sulfide	C-S Stretching	Moderate. Weak band, often obscured, but confirms sulfur presence.

Structural Logic Diagram

The following flowchart illustrates the decision logic for verifying the structure based on spectral data.



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Figure 1: Step-by-step spectral verification logic for 4-(Butylsulfanyl)phenylmethanone.

Comparative Analysis: Alternatives & Analogs

In drug development and materials science, distinguishing the specific alkyl-thio derivative is crucial for patent protection and solubility tuning.

Comparison with Structural Alternatives

This section contrasts the target molecule with its closest relatives.

Feature	4-(Butylsulfanyl)phenyl methanone (Target)	Benzophenone (Parent)	4-(Methylthio)benzophenone (Analog)
Aliphatic C-H (2800-3000)	Strong/Distinct. Multiple bands (CH ₃ , CH ₂).	Absent. Only aromatic C-H (>3000).	Weak. Simple pattern (CH ₃ only).
Fingerprint Region	Para-subst (800-850) + Mono-subst (700).	Mono-subst only (690, 740).	Similar Para/Mono pattern.
C=O Position	~1655 cm ⁻¹ (Slight bathochromic shift due to S-donation).	~1660 cm ⁻¹	~1655 cm ⁻¹
Physical State	Likely Oil/Low-melt Solid.	Solid (mp 48°C).	Solid (mp ~75-80°C).
Solubility	High in non-polar solvents (Hexane/Toluene).	Moderate.	Lower in non-polar solvents.

Orthogonal Validation (Why use IR?)

While IR is excellent for functional group ID, it has limitations compared to other techniques.

- vs. Raman Spectroscopy:
 - Raman Advantage: The C-S stretch and S-S (if disulfide impurities exist) are much stronger and easier to see in Raman than in IR.

- IR Advantage: IR is superior for quantifying the Carbonyl (C=O) environment and detecting oxidation byproducts (e.g., sulfoxides/sulfones which show strong bands at 1050/1150/1300 cm^{-1}).
- vs. NMR (^1H):
 - NMR is required to definitively size the butyl chain (multiplets at 0.9, 1.4, 1.6, 2.9 ppm). IR can only confirm "Aliphatic Chain Present."

References

- Sigma-Aldrich.methanone Product Detail (AldrichCPR). Retrieved from .
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for IR band assignments).
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
- NIST Chemistry WebBook.Benzophenone IR Spectrum. Retrieved from . (Used for comparative baseline).
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